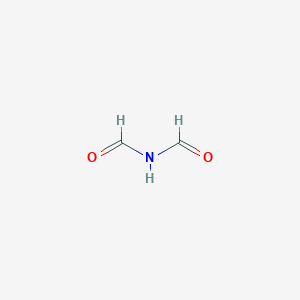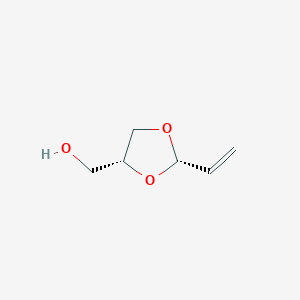
Potassium n-propoxide, in n-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium n-propoxide, in n-propanol is an organopotassium compound with the chemical formula C₃H₇KO. It is a white to off-white solid that is highly reactive and used primarily as a strong base in organic synthesis. This compound is known for its ability to deprotonate weak acids and participate in various nucleophilic substitution reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium n-propoxide, in n-propanol can be synthesized by reacting potassium metal with n-propanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The reaction proceeds as follows:
2K+2C3H7OH→2C3H7OK+H2
Industrial Production Methods: In an industrial setting, potassium n-propoxide is produced by the same method but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The use of high-purity potassium metal and n-propanol is crucial to avoid impurities that could affect the reactivity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Potassium n-propoxide, in n-propanol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, particularly in the formation of ethers via the Williamson ether synthesis.
Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.
Deprotonation: It is used to deprotonate weak acids, forming the corresponding potassium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides under anhydrous conditions.
Elimination Reactions: Often carried out in the presence of a solvent like ethanol.
Deprotonation: Conducted under inert atmosphere to prevent moisture interference.
Major Products Formed:
Ethers: Formed via nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Potassium Salts: Produced through deprotonation of weak acids.
Aplicaciones Científicas De Investigación
Potassium n-propoxide, in n-propanol has a wide range of applications in scientific research:
Chemistry: Used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The primary mechanism of action for potassium n-propoxide involves its strong basicity and nucleophilicity. It readily donates electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved typically include nucleophilic substitution and elimination mechanisms.
Comparación Con Compuestos Similares
- Sodium n-propoxide (C₃H₇ONa)
- Lithium n-propoxide (C₃H₇OLi)
- Potassium tert-butoxide (C₄H₉OK)
Comparison:
- Reactivity: Potassium n-propoxide, in n-propanol is more reactive than its sodium and lithium counterparts due to the larger ionic radius of potassium, which makes the potassium ion less tightly bound to the alkoxide ion.
- Solubility: this compound is more soluble in organic solvents compared to sodium and lithium n-propoxide.
- Basicity: this compound is a stronger base than sodium and lithium n-propoxide, making it more effective in deprotonation reactions.
Propiedades
Número CAS |
16872-93-8 |
|---|---|
Fórmula molecular |
C3H8KO |
Peso molecular |
99.19 g/mol |
Nombre IUPAC |
potassium;propan-1-olate |
InChI |
InChI=1S/C3H8O.K/c1-2-3-4;/h4H,2-3H2,1H3; |
Clave InChI |
PMXKWEPBGALTJL-UHFFFAOYSA-N |
SMILES |
CCC[O-].[K+] |
SMILES canónico |
CCCO.[K] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)

